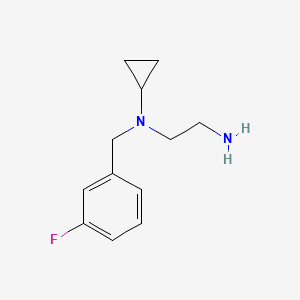

N*1*-Cyclopropyl-N*1*-(3-fluoro-benzyl)-ethane-1,2-diamine

Description

N1-Cyclopropyl-N1-(3-fluoro-benzyl)-ethane-1,2-diamine(CAS: 1249195-71-8) is a diamine derivative featuring a cyclopropyl group and a 3-fluoro-benzyl substituent on the same nitrogen atom. Its molecular formula isC₁₂H₁₇FN₂, with a molecular weight of208.28 g/moland a purity of96% (as reported by suppliers) .

Properties

IUPAC Name |

N'-cyclopropyl-N'-[(3-fluorophenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-11-3-1-2-10(8-11)9-15(7-6-14)12-4-5-12/h1-3,8,12H,4-7,9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFMKOHIDLBJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCN)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine is a synthetic compound with potential biological activity, particularly in pharmacological applications. Its unique structure includes a cyclopropyl group and a fluorinated benzyl moiety, which may enhance its interaction with biological targets. This article reviews the biological activity, synthesis, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇FN₂

- Molar Mass : 208.275 g/mol

- CAS Number : 1181635-36-8

The presence of two amine groups in the structure allows for various chemical reactions, which can be leveraged in biological applications.

Biological Activity

Research into the biological activity of N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine is ongoing, with preliminary findings suggesting several potential therapeutic effects:

- Enzyme Inhibition : Similar compounds have shown effectiveness as enzyme inhibitors, particularly in cases involving proteases and kinases. These interactions may lead to applications in treating diseases where these enzymes play a critical role.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity, suggesting that N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine may also exhibit such properties.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N¹-Cyclopropyl-N¹-(2-fluoro-benzyl)-ethane-1,2-diamine | C₁₂H₁₇FN₂ | Contains a 2-fluorobenzyl group |

| N¹-Cyclopropyl-N¹-(3,4-dichlorobenzyl)-ethane-1,2-diamine | C₁₂H₁₈Cl₂N₂ | Features dichlorobenzyl moiety |

| N,N-Diethylamine | C₄H₁₁N | Simple aliphatic amine; lacks aromatic character |

The mechanism of action for N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine is hypothesized to involve:

- Binding to Receptors : The compound may interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects.

- Signal Transduction Modulation : By influencing signaling pathways within cells, this compound could potentially affect various physiological processes.

Synthesis Methods

The synthesis of N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine typically involves multi-step organic reactions:

- Formation of Cyclopropyl Group : Starting from cyclopropane precursors.

- Benzylation Reaction : Introducing the 3-fluoro-benzyl group using appropriate halides.

- Coupling with Ethane-1,2-Diamine : Achieved through nucleophilic substitution reactions.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine. Key areas for future studies include:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- Exploration of its potential as a lead compound in drug development.

- Investigations into its safety profile and toxicity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Chloro (3-Cl, 2,5-diCl): Chlorine increases molecular weight and lipophilicity. The dichloro derivative (259.17 g/mol) may exhibit enhanced membrane permeability but reduced solubility . Iodo (2-I): The 2-iodo analog (316.18 g/mol) introduces steric bulk and heavy atom effects, which could influence crystallography studies or radioimaging applications .

Electron-Donating Groups (Methyl, Methoxy) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.